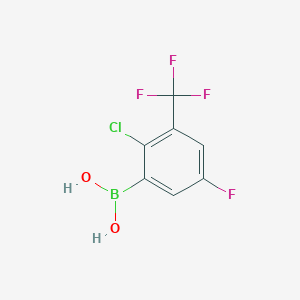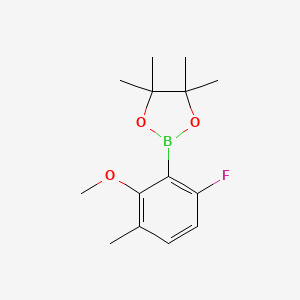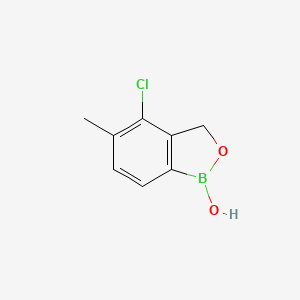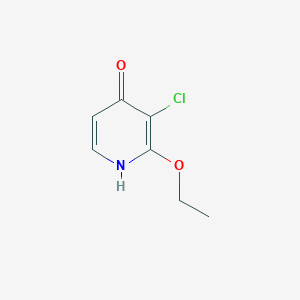
2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid
Vue d'ensemble
Description
2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and trifluoromethyl groups. The unique combination of these substituents imparts distinct chemical properties, making it a valuable reagent in various chemical transformations.
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The compound is often used as a reactant in various chemical reactions, including the Suzuki-Miyaura coupling . In this reaction, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The suzuki-miyaura coupling, in which this compound is often used, is a key reaction in the synthesis of many biologically active compounds, potentially affecting a wide range of biochemical pathways .
Action Environment
The action, efficacy, and stability of 2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction in which it participates is typically performed in an alkaline aqueous environment and can be influenced by the presence of a palladium catalyst .
Analyse Biochimique
Biochemical Properties
2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid is known to participate in Suzuki-Miyaura cross-coupling reactions . It interacts with enzymes and other biomolecules during these reactions . The nature of these interactions is largely dependent on the specific reaction conditions and the other reactants involved .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a reactant in Suzuki-Miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which can lead to changes in gene expression and enzyme activity .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Transport and Distribution
Boronic acids can interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids can be directed to specific compartments or organelles based on their chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid typically involves the following steps:
Halogenation: The starting material, 2-Chloro-5-fluoro-3-(trifluoromethyl)benzene, is subjected to halogenation to introduce the boronic acid group. This can be achieved through a reaction with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Borylation: The halogenated intermediate undergoes borylation, where the boronic acid group is introduced. This step often involves the use of a base such as potassium carbonate and a ligand to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It couples with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The halogen substituents (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to facilitate borylation and other reactions.
Oxidizing Agents: For oxidation reactions to convert the boronic acid group to phenols.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Substituted Derivatives: Formed through nucleophilic substitution of halogen atoms.
Applications De Recherche Scientifique
2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates, especially those containing fluorine and boron atoms, which can enhance biological activity and metabolic stability.
Industry: Applied in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(trifluoromethyl)phenylboronic acid: Similar structure but lacks the fluorine substituent.
4-(Trifluoromethyl)phenylboronic acid: Similar structure but with different substitution pattern on the phenyl ring.
3-(Trifluoromethyl)phenylboronic acid: Lacks the chlorine and fluorine substituents.
Uniqueness
2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid is unique due to the combination of chlorine, fluorine, and trifluoromethyl groups on the phenyl ring. This unique substitution pattern imparts distinct electronic and steric properties, making it a versatile reagent in various chemical transformations.
Propriétés
IUPAC Name |
[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BClF4O2/c9-6-4(7(11,12)13)1-3(10)2-5(6)8(14)15/h1-2,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPUHOKTPNETHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)C(F)(F)F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BClF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101176861 | |
| Record name | Boronic acid, B-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101176861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-70-8 | |
| Record name | Boronic acid, B-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101176861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















